U-76074

Description

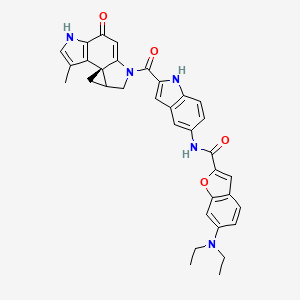

U-76074 is a DNA-reactive cyclopropylpyrroloindole (CPI) analogue derived from the prodrug carzelesin (U-80244). Its activation involves two sequential steps: (1) hydrolysis of carzelesin’s phenylurethane substituent to form the intermediate U-76073, followed by (2) intramolecular ring closure to generate the active cyclopropyl-containing species, this compound . This compound acts as a DNA minor-groove binder, forming covalent N3-adenine adducts in a sequence-selective manner, which disrupts DNA replication and transcription, leading to cytotoxic effects . Unlike its prodrug carzelesin, this compound exhibits rapid DNA-binding kinetics but requires metabolic activation for therapeutic delivery .

Properties

CAS No. |

119813-15-9 |

|---|---|

Molecular Formula |

C34H31N5O4 |

Molecular Weight |

573.6 g/mol |

IUPAC Name |

6-(diethylamino)-N-[2-[(1R)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C34H31N5O4/c1-4-38(5-2)23-8-6-19-12-28(43-27(19)13-23)32(41)36-22-7-9-24-20(10-22)11-25(37-24)33(42)39-17-21-15-34(21)29(39)14-26(40)31-30(34)18(3)16-35-31/h6-14,16,21,35,37H,4-5,15,17H2,1-3H3,(H,36,41)/t21?,34-/m0/s1 |

InChI Key |

XHPVXGJAGWHKNR-GVWUWIDXSA-N |

SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6CC67C5=CC(=O)C8=C7C(=CN8)C |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6C[C@@]67C5=CC(=O)C8=C7C(=CN8)C |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6CC67C5=CC(=O)C8=C7C(=CN8)C |

Synonyms |

U 76074 U-76,074 U-76074 |

Origin of Product |

United States |

Preparation Methods

The preparation of U-76074 involves the activation of Carzelesin through a two-step reaction. Initially, the phenyl-urethane substituent of Carzelesin undergoes hydrolysis to form the intermediate compound U-76073. This intermediate then undergoes ring closure to form the active compound this compound .

Chemical Reactions Analysis

U-76074 primarily undergoes alkylation reactions due to its structure as a DNA minor groove binder. The compound is known to form covalent bonds with DNA, leading to DNA cleavage and subsequent cell death via apoptosis . Common reagents and conditions used in these reactions include the presence of DNA and physiological conditions that facilitate the binding of this compound to the DNA minor groove . The major product formed from these reactions is the alkylated DNA, which disrupts the DNA architecture and structural integrity .

Scientific Research Applications

U-76074 has been extensively studied for its applications in cancer research. As a potent DNA alkylating agent, it has shown efficacy in inhibiting the growth of various tumor cells. The compound has been used in preclinical and clinical studies to evaluate its potential as an anti-cancer agent . Additionally, this compound has been used in studies to understand the mechanisms of DNA damage and repair, as well as the development of drug resistance in cancer cells .

Mechanism of Action

The mechanism of action of U-76074 involves its binding to the minor groove of DNA, followed by alkylation of the adenine-N3 position. This alkylation disrupts the DNA structure, leading to DNA cleavage and cell death via apoptosis . The molecular targets of this compound include the DNA minor groove, where it forms covalent bonds with specific DNA sequences . The pathways involved in its mechanism of action include the induction of DNA damage response pathways and the activation of apoptotic pathways .

Comparison with Similar Compounds

Structural and Mechanistic Similarities :

- Both U-76074 and adozelesin are CPI analogues with cyclopropyl groups that mediate covalent DNA adduct formation.

- Both target adenine-rich regions in the DNA minor groove, inducing similar cytotoxic effects .

Key Differences :

- Therapeutic Efficacy: Adozelesin demonstrated transient tumor shrinkage in preclinical models (e.g., human lung LX-1 and ovarian 2780 carcinomas), but tumors regrew rapidly after treatment cessation. In contrast, carzelesin (via this compound activation) caused sustained tumor regression with minimal regrowth .

- Clinical Progress: Adozelesin advanced to Phase I clinical trials but showed limitations in schedule dependency and cumulative toxicity, whereas carzelesin/U-76074 exhibited broader route independence (effective via intravenous, intraperitoneal, subcutaneous, and oral administration) .

Comparison with Carzelesin (U-80244)

Activation and Pharmacokinetics :

Therapeutic Outcomes :

- Carzelesin’s prodrug design ensures prolonged circulation and gradual release of this compound, enhancing tumor penetration. In murine models, carzelesin achieved 97% tumor growth inhibition in pancreatic ductal adenocarcinoma (a notoriously resistant tumor) and 100% complete remissions in early-stage ovarian carcinoma, outperforming direct this compound administration .

- This compound, while potent in vitro, showed reduced in vivo efficacy due to rapid metabolic clearance and poor tissue distribution .

Pharmacokinetic and Pharmacodynamic Data

Table 1: Activation Kinetics of Carzelesin Across Species

| Species | Plasma Half-Life (U-76073 → this compound) | Cell Medium Half-Life |

|---|---|---|

| Mouse | 18 min | ~40 min |

| Rat | 52 min | ~40 min |

| Human | 22 min | ~40 min |

Table 2: Efficacy in Preclinical Tumor Models

| Tumor Model | Carzelesin Efficacy | This compound Efficacy | Adozelesin Efficacy |

|---|---|---|---|

| L1210 Leukemia | 90% TGI* | 70% TGI | 75% TGI |

| Pancreatic Ductal 02 | 97% TGI | 60% TGI | 50% TGI |

| Human Ovarian 2780 | 100% CR† | N/A | 30% CR |

TGI: Tumor Growth Inhibition; CR: Complete Remission .

Research Findings and Clinical Implications

- Metabolic Stability : this compound’s inability to be detected in human plasma during Phase I trials (despite carzelesin administration) suggests rapid DNA binding or instability in circulation, highlighting the prodrug’s superior delivery .

- Tumor Selectivity : Carzelesin’s slow activation reduces off-target toxicity, whereas direct this compound use risks systemic DNA damage .

- Resistance Profile : Carzelesin/U-76074 overcame resistance in pancreatic and ovarian cancers, unlike adozelesin, which failed in resistant models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.